molecular formula C15H14N4S B14941053 2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- CAS No. 88067-18-9

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)-

Cat. No.: B14941053
CAS No.: 88067-18-9
M. Wt: 282.4 g/mol
InChI Key: MEYHVGRXGIMJNL-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- is a heterocyclic compound that features a pyrimidine ring substituted with amino, methyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its efficiency and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aniline derivatives. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce various anilinopyrimidine derivatives .

Scientific Research Applications

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to simpler analogs .

Properties

CAS No.

88067-18-9

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H14N4S/c1-10-8-11(2)17-14(16-10)19-15-18-13(9-20-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,18,19)

InChI Key

MEYHVGRXGIMJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)C

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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